molecular formula C19H18ClNO3S B4179621 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4179621
M. Wt: 375.9 g/mol
InChI Key: YBJOGZZVCGNUFU-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, substituted with a 3-chloro group and a carboxamide moiety. The compound also features a 3,4-dimethoxyphenyl ethyl group attached to the nitrogen atom of the carboxamide. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzaldehyde and thioglycolic acid, under acidic conditions to form 2-chlorobenzothiophene.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the 2-chlorobenzothiophene with an appropriate amine, such as 1-(3,4-dimethoxyphenyl)ethylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Chlorination: The final step involves the chlorination of the benzothiophene ring at the 3-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxamide group to an amine.

    Substitution: The chloro group at the 3-position of the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex benzothiophene derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

    2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-3-carboxamide: This compound has a similar structure but with the chloro group at the 2-position instead of the 3-position.

    3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-sulfonamide: This derivative has a sulfonamide group instead of a carboxamide group.

    3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Properties

IUPAC Name

3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S/c1-11(12-8-9-14(23-2)15(10-12)24-3)21-19(22)18-17(20)13-6-4-5-7-16(13)25-18/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOGZZVCGNUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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